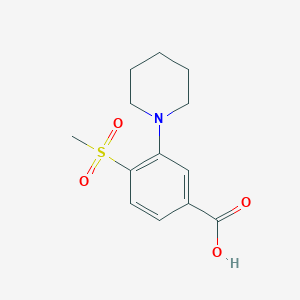![molecular formula C16H21N3O4 B1328818 [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-91-3](/img/structure/B1328818.png)
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a product for proteomics research . It has a molecular formula of C16H21N3O4 and a molecular weight of 319.36 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(N)C1CCN(CC(O)=O)CC1 . This indicates that the compound contains a piperidine ring with an amide and a carboxylic acid group. Physical and Chemical Properties Analysis
The compound has a molecular weight of 319.36 . The empirical formula is C16H21N3O4 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Applications De Recherche Scientifique
Impurity Analysis in Pharmaceuticals
- Identification of Impurities : This compound was identified as one of the novel impurities in Repaglinide, an anti-diabetic drug. The impurities were detected, isolated, and their chemical structures characterized through various methods like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) and spectral analysis (Kancherla et al., 2018).
Synthesis and Characterization
- Mannich Base Synthesis : This compound is involved in the synthesis of Mannich bases with pyrazolone moiety, demonstrating its utility in creating novel chemical entities (Naik et al., 2013).
- Efficient Synthesis Methods : Studies have developed efficient synthesis processes for compounds structurally related to this chemical, illustrating the advancements in chemical synthesis techniques (Vaid et al., 2013).
Antimicrobial Activity
- Antimicrobial Potential : Some derivatives of this compound were synthesized and evaluated for their antibacterial and antifungal activities, indicating its relevance in the development of new antimicrobial agents (Vankadari et al., 2013).
Chemical Stability Studies
- Stability Analysis : Research has been conducted to study the stability of this compound under stressful conditions, providing insights into its durability and potential shelf-life in pharmaceutical formulations (Gendugov et al., 2021).
Drug Development
- CCR2 Antagonist Synthesis : The compound has been used in the synthesis of a deuterium-labeled CCR2 antagonist, indicating its role in the development of therapeutic agents (Lin et al., 2022).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperazines, a class of compounds related to piperidines, inhibit microtubule synthesis by a unique mechanism .
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological applications .
Pharmacokinetics
The molecular weight of the compound is 31936 , which could influence its bioavailability.
Result of Action
Some piperidine derivatives have shown inhibitory effects on certain enzymes .
Analyse Biochimique
Biochemical Properties
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can bind to specific enzymes, altering their activity and influencing metabolic pathways. For example, it may inhibit or activate certain enzymes, leading to changes in the rate of biochemical reactions. Additionally, this compound can interact with proteins involved in cell signaling, affecting cellular communication and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may enhance or suppress the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Furthermore, this compound can affect metabolic processes by altering the activity of key enzymes involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, depending on the concentration and duration of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function or protecting against stress. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, it may enhance the production of certain metabolites while inhibiting others, leading to changes in cellular metabolism and energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its efficacy and specificity in targeting cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may target the mitochondria, affecting energy production and metabolic processes .
Propriétés
IUPAC Name |
2-(N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-16(23)12-6-8-18(9-7-12)14(20)10-19(11-15(21)22)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,17,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQCSOVTCGLKRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)












